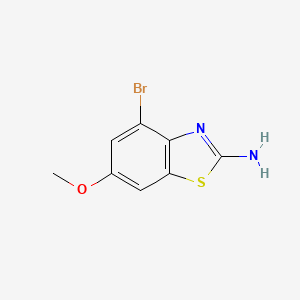

4-Bromo-6-methoxy-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

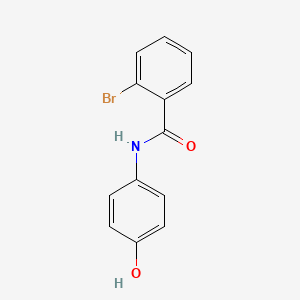

4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is a chemical compound with the empirical formula C8H7BrN2OS . It is part of a collection of unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular weight of 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is 259.12 . The SMILES string is COc1cc(Br)c2nc(N)sc2c1 and the InChI is 1S/C8H7BrN2OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,1H3,(H2,10,11) .Applications De Recherche Scientifique

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceuticals due to its benzothiazole core, which is known for its biological activity. It serves as a precursor in the development of drugs with potential anti-inflammatory properties .

Chemical Synthesis

In chemical synthesis, 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine is a valuable building block for constructing more complex molecules. Its bromine atom is particularly reactive, allowing for further functionalization .

Material Science

The benzothiazole ring is a component in materials that exhibit fluorescence. Therefore, this compound may be used in creating new types of fluorescent materials for scientific and industrial applications .

Enzyme Inhibition

Researchers explore the use of benzothiazoles as enzyme inhibitors. This compound could be a candidate for designing inhibitors that target specific enzymes related to diseases .

Agricultural Chemistry

As benzothiazoles can act as plant growth regulators, 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine might be investigated for its efficacy in enhancing crop yields or protecting plants from pests .

Imaging Reagents

In medical imaging, benzothiazoles are sometimes used as contrast agents. This compound could be modified to develop new imaging reagents that help in the diagnosis of diseases .

Electroluminescent Devices

Due to its potential luminescent properties, this compound can be applied in the development of electroluminescent devices, which are used in various display technologies .

Vulcanization Accelerators

The benzothiazole structure is known to be used in vulcanization processes. This compound could be researched for its application in the manufacturing of rubber and related materials .

Mécanisme D'action

Target of Action

Benzothiazole derivatives are known to play a key role in the design of biologically active compounds . They exhibit a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .

Mode of Action

It’s known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Benzothiazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Benzothiazole derivatives are known to have a wide range of biological activities, suggesting they could have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

4-bromo-6-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2OS/c1-12-4-2-5(9)7-6(3-4)13-8(10)11-7/h2-3H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHZFLUVMSHNAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=C1)Br)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801287510 |

Source

|

| Record name | 4-Bromo-6-methoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-methoxy-1,3-benzothiazol-2-amine | |

CAS RN |

383131-09-7 |

Source

|

| Record name | 4-Bromo-6-methoxy-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383131-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-methoxy-2-benzothiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801287510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)

![3-(2-Bromoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B1275009.png)